3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
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Description
3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic compound that belongs to the quinoline family. It is widely used in scientific research for its potential pharmacological properties.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride, focusing on six unique applications:
Anticancer Research
3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride has shown potential as an anticancer agent. Its unique structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy in inducing apoptosis (programmed cell death) in cancerous cells, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens. The presence of the quinoline moiety is particularly significant, as quinoline derivatives are known for their broad-spectrum antimicrobial activities. This makes it a valuable compound in the development of new antibiotics .
Anti-inflammatory Applications
Research has indicated that 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This application is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis. This makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where oxidative stress plays a crucial role in disease progression .
Antiviral Research
3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride has been explored for its antiviral properties. It has demonstrated activity against several viruses, including influenza and herpes simplex virus. The mechanism of action involves the inhibition of viral replication, which could be beneficial in developing new antiviral therapies .
Photodynamic Therapy
This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The quinoline derivative can be activated by specific wavelengths of light, producing reactive oxygen species that can destroy targeted cells. This application is particularly useful in treating localized cancers and other conditions where targeted cell destruction is desired .
properties
IUPAC Name |
(4-ethoxyphenyl)-(6-fluoro-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3.ClH/c1-2-28-17-6-3-15(4-7-17)22(26)19-14-24-20-8-5-16(23)13-18(20)21(19)25-9-11-27-12-10-25;/h3-8,13-14H,2,9-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLWEDGUXXHGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.